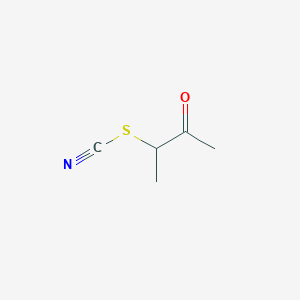

3-Oxobutan-2-yl thiocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Oxobutan-2-yl thiocyanate, also known as 4-isothiocyanato-2-butanone, is a chemical compound that has been the subject of various studies due to its interesting reactivity and potential applications in organic synthesis. It is particularly noted for its reactions with compounds possessing different functional groups, leading to the formation of a variety of heterocyclic compounds of biological importance .

Synthesis Analysis

The synthesis of 3-Oxobutan-2-yl thiocyanate has been explored in detail, with literature compiling comprehensive methods for its preparation. The compound is known for its peculiar behavior, especially its sensitivity towards acids, which can lead to different products depending on the presence or absence of acid in the reaction conditions. The pH of the reaction also plays a significant role in determining the outcome .

Molecular Structure Analysis

While the specific molecular structure analysis of 3-Oxobutan-2-yl thiocyanate is not directly discussed in the provided papers, related compounds with similar functional groups have been studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy. These studies involve detailed structure elucidation processes and the use of shift prediction programs to confirm molecular structures .

Chemical Reactions Analysis

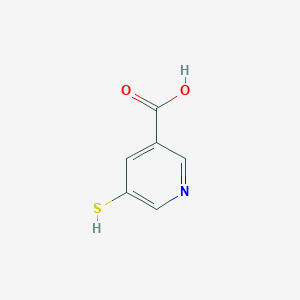

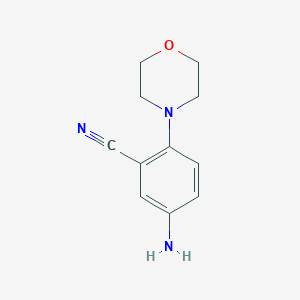

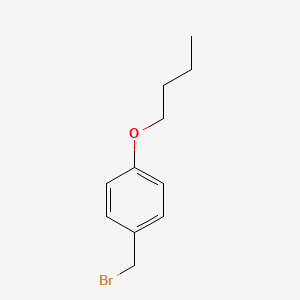

3-Oxobutan-2-yl thiocyanate exhibits interesting reactivity, particularly when treated with amines, leading to the formation of thiourea derivatives. Its reactions with compounds that have an amino group along with other functional groups result in the formation of condensed bicyclic or tricyclic heterocycles. These reactions are influenced by the presence of other functional groups such as OH, SH, and COOH, which can lead to the formation of complex structures with nitrogen and/or sulfur in the rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Oxobutan-2-yl thiocyanate are closely related to its reactivity and the conditions under which it is synthesized and reacted. Its sensitivity to acids and the pH of the reaction environment are crucial factors that affect its behavior. The compound's ability to form thiourea derivatives and heterocyclic compounds suggests that it has versatile chemical properties that can be exploited in synthetic organic chemistry .

Scientific Research Applications

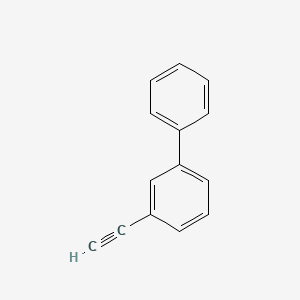

Synthesis of Bicyclo[3.1.0]hexan-2-ones : Thiocyanate derivatives, similar to 3-Oxobutan-2-yl thiocyanate, are used in the synthesis of complex organic compounds. For instance, N-Propenyl-3-oxobutanamides underwent oxidative intramolecular cyclization to produce 3-azabicyclo[3.1.0]hexan-2-ones (Asahi & Nishino, 2009).

Degradation of Thiocyanate in Aqueous Solutions : Thiocyanate compounds are involved in advanced oxidation processes for the degradation of thiocyanate in aqueous solutions, especially in the context of environmental remediation and wastewater treatment (Budaev, Batoeva, & Tsybikova, 2015).

Investigation of New Chemical Compounds : Thiocyanate derivatives are often used in the identification and synthesis of new chemical compounds for various purposes. For instance, the study of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide illustrates the use of thiocyanate derivatives in chemical research (McLaughlin et al., 2016).

Environmental Science and Technology : Thiocyanate compounds are central in studies related to the oxidation of aqueous solutions of thiocyanate, which is significant for understanding and managing industrial and mining wastewater (Vicente & Díaz, 2003).

Bioremediation and Wastewater Treatment : Research into the microbial degradation of thiocyanate, particularly by haloalkaliphilic sulfur-oxidizing bacteria, is crucial for developing biotechnological applications in wastewater remediation. This is particularly relevant for the treatment of industrial waste streams containing thiocyanate (Berben, Balkema, Sorokin, & Muyzer, 2017).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-oxobutan-2-yl thiocyanate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4(7)5(2)8-3-6/h5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFRGLSACZTTIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)SC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500163 |

Source

|

| Record name | 3-Oxobutan-2-yl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxobutan-2-yl thiocyanate | |

CAS RN |

57308-65-3 |

Source

|

| Record name | 3-Oxobutan-2-yl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281412.png)

![2-[(3-Fluorobenzyl)thio]ethanol](/img/structure/B1281417.png)